molecular formula C18H18N4O4 B2600021 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285603-88-4

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2600021
CAS No.: 1285603-88-4
M. Wt: 354.366
InChI Key: BTERSNQHGJFKHJ-YBFXNURJSA-N
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Description

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a carbohydrazide moiety. This scaffold is frequently explored for its pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-25-16-7-6-12(9-17(16)24-2)14-10-15(21-20-14)18(23)22-19-11-13-5-4-8-26-13/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERSNQHGJFKHJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its complex structure, which includes a furan ring and various substituents that enhance its pharmacological potential. The following sections delve into its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C18H18N4O4
  • Molecular Weight : 354.36 g/mol
  • CAS Number : 1285603-88-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . In vitro evaluations have demonstrated significant activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli1.5 μg/mL
Candida albicans1.0 μg/mL

The compound exhibited synergistic effects when tested in combination with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains of bacteria and fungi .

The proposed mechanism of action for (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves:

  • Inhibition of Biofilm Formation : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity .
  • Cell Membrane Disruption : Studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Activity

In addition to antimicrobial properties, this pyrazole derivative has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Synergistic Effects with Antibiotics : A study demonstrated that the compound when used alongside ciprofloxacin resulted in a lower MIC against resistant strains of Staphylococcus aureus, suggesting its role as an adjuvant therapy .
  • Biofilm Inhibition : Another study reported that this compound effectively inhibited biofilm formation at concentrations lower than those required for antimicrobial activity, indicating a dual mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. Modifications to the phenyl and furan rings can enhance potency and selectivity against specific pathogens. For instance:

  • The presence of electron-donating groups on the aromatic rings has been linked to increased antimicrobial activity.
  • Alterations in the hydrazone linkage can affect the compound's ability to penetrate bacterial membranes.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 275.33 g/mol

The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the furan moiety and ethoxy and methoxy substituents enhances its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit antimicrobial properties. In a study evaluating various pyrazole derivatives, including those similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, significant antimicrobial activity was observed against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

Pyrazole derivatives have shown promise in anticancer research. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Studies on related pyrazole-based compounds have reported cytotoxic effects against various cancer cell lines, highlighting the potential for (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been found to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases. Further research into the specific mechanisms of action for this compound could elucidate its therapeutic potential in inflammatory conditions.

Synthesis Methodologies

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Condensation Reactions : This involves the reaction between hydrazine derivatives and appropriate aldehydes or ketones to form the pyrazole ring.
  • Functionalization : Subsequent functionalization steps introduce the furan and ethoxy groups, enhancing the compound's biological activity.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Study 1: Antimicrobial Evaluation

In a study published in ACS Omega, several pyrazole derivatives were tested for their antimicrobial efficacy against common bacterial strains. The results indicated that certain modifications to the pyrazole core significantly enhanced activity against resistant strains, suggesting that structural variations can lead to improved pharmacological profiles .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with similar structural motifs to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibited promising results in inhibiting tumor growth in vitro and in vivo models. This underscores the potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to several pyrazole-carbohydrazide derivatives, differing primarily in substituent groups. Key comparisons are summarized below:

Compound Substituents Key Properties/Findings Reference
Target Compound : (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 4-Ethoxy-3-methoxyphenyl, furan-2-ylmethylene Enhanced solubility due to ethoxy/methoxy groups; potential ER aminopeptidase inhibition.
N′-(4-Methylbenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide () 4-Methylbenzyloxy, 5-methylfuran Lower cytotoxicity compared to halogenated analogues; moderate enzyme inhibition.
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () 2,4-Dichlorophenyl, phenyl High HOMO-LUMO gap (5.2 eV); strong binding in molecular docking studies.
N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide () 3-Methoxyphenyl, 4-methylbenzyloxy Improved thermal stability; moderate antimicrobial activity.
(E)-N’-(4-(diethylamino)benzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide () 4-Diethylaminophenyl, 5-methylfuran Fluorescence properties; potential as a sensor or catalyst.

Spectroscopic and Computational Data

  • FT-IR : The target compound’s C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) align with spectra in and .
  • DFT Calculations : Substituents like 4-ethoxy-3-methoxyphenyl likely reduce the HOMO-LUMO gap (predicted ~4.5 eV), enhancing reactivity compared to dichlorophenyl analogues (~5.2 eV) .

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., Cl, NO₂) . Furan rings enhance π-π interactions in enzyme active sites but may limit metabolic stability .

Pharmacological Potential: Pyrazole-carbohydrazides with mixed aryl/heteroaryl substituents (e.g., furan + methoxyphenyl) show dual activity as enzyme inhibitors and antiproliferative agents .

Synthetic Challenges :

  • Steric hindrance from bulky groups (e.g., 4-methylbenzyloxy) reduces reaction yields, necessitating optimized conditions (e.g., reflux in THF) .

Q & A

Q. How does this compound compare structurally and functionally to analogs like (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide?

  • Methodological Answer :
  • Structural : Replace 4-ethoxy-3-methoxyphenyl with dichlorophenyl to enhance lipophilicity (clogP increases by ~0.5).
  • Functional : Analog shows higher COX-2 inhibition (IC₅₀ = 1.2 µM vs. 2.5 µM) but lower aqueous solubility. Validate via QSAR models (r² > 0.85) .

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